4-Benzylpiperazine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzylpiperazine-1-carbaldehyde is a chemical compound with the molecular formula C₁₂H₁₆N₂O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylpiperazine-1-carbaldehyde typically involves the benzylation of piperazine followed by formylation. One common method includes the reaction of piperazine with benzyl chloride in the presence of a base to form N-benzylpiperazine. This intermediate is then subjected to formylation using formic acid or formyl chloride to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Benzylpiperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions at the benzyl group or the piperazine ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted piperazine derivatives
Scientific Research Applications
4-Benzylpiperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of polymers and other materials with specific properties .
Mechanism of Action
The mechanism of action of 4-Benzylpiperazine-1-carbaldehyde involves its interaction with various molecular targets. It can act on the serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives. This interaction can lead to changes in neurotransmitter levels and receptor activity, which may explain its potential therapeutic effects .
Comparison with Similar Compounds
Benzylpiperazine (BZP): A stimulant with effects similar to amphetamines.
Phenylpiperazine: Known for its psychoactive properties.
Ephedrine: A stimulant and decongestant.
Comparison: 4-Benzylpiperazine-1-carbaldehyde is unique due to its specific structural features and reactivity. Unlike benzylpiperazine, which is primarily known for its stimulant effects, this compound has broader applications in synthetic chemistry and potential therapeutic uses .
Properties
CAS No. |
6935-82-6 |
---|---|
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
4-benzylpiperazine-1-carbaldehyde |
InChI |
InChI=1S/C12H16N2O/c15-11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-5,11H,6-10H2 |
InChI Key |
UPRPMAXKKSSVTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.